4,4'-Bis(azidomethyl)biphenyl
Overview
Description
4,4’-Bis(azidomethyl)biphenyl is a chemical compound with the molecular formula C14H12N6 . It is a type of organic azide, a family of compounds known for their exceptional reactivity .
Synthesis Analysis
The synthesis of 4,4’-Bis(azidomethyl)biphenyl and similar compounds often involves reactions such as the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .Molecular Structure Analysis
The molecular structure of 4,4’-Bis(azidomethyl)biphenyl is characterized by its molecular formula C14H12N6, average mass of 264.285 Da, and monoisotopic mass of 264.112335 Da .Chemical Reactions Analysis
Organic azides like 4,4’-Bis(azidomethyl)biphenyl are known for their propensity to release nitrogen by thermal activation or photolysis . This reaction produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Bis(azidomethyl)biphenyl include its molecular formula C14H12N6, average mass of 264.285 Da, and monoisotopic mass of 264.112335 Da .Scientific Research Applications
OLED Applications
Research on derivatives of biphenyl compounds, such as 4,4'-bis(1,2,2-triphenylvinyl)biphenyl and its variants, has shown significant potential in the field of organic light-emitting diodes (OLEDs). These derivatives exhibit deep-blue emissions, which are key for developing non-doped OLED devices. The effective control of π-conjugation length in these compounds ensures their suitability for OLED applications, offering a novel approach for the design of deep-blue aggregation-induced emission luminogens (Huang et al., 2013).
Synthesis of Multi-Iodoarenes
In the field of pharmaceutical and electronic materials, biphenyl compounds have been used as precursors. A study highlighted the use of biphenyl and similar compounds to create previously inaccessible multi-iodoarenes via a templated deprotonative metalation approach. These iodoarenes are essential for high-impact transformations in pharmaceuticals, molecular electronics, and nanomaterials industries (Martı́nez-Martı́nez et al., 2017).
Polyimide Synthesis
Research has been conducted on synthesizing polyimides based on bis(p-aminophenoxy)biphenyls, which are related to biphenyl compounds. These polyimides exhibit various properties like high thermal stability, making them suitable for advanced material applications (Hsiao et al., 1995).
Safety and Hazards
While specific safety and hazard information for 4,4’-Bis(azidomethyl)biphenyl was not found, it’s important to note that organic azides are generally considered hazardous due to their reactivity . They can cause skin and eye irritation, respiratory irritation, and are very toxic to aquatic life with long-lasting effects .
Future Directions
Organic azides like 4,4’-Bis(azidomethyl)biphenyl have shown promise in the field of material sciences . Their ability to release nitrogen and produce highly reactive nitrenes makes them efficient in polymer crosslinking, altering the physical properties of polymers, and boosting efficiencies of polymer-based devices . This holds potential for the development of more sustainable polymers .
properties
IUPAC Name |
1-(azidomethyl)-4-[4-(azidomethyl)phenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c15-19-17-9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-18-20-16/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBLYGHUVFKRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C2=CC=C(C=C2)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(azidomethyl)biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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